molecular formula C19H22N2O6 B13566981 1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate

1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate

Cat. No.: B13566981
M. Wt: 374.4 g/mol
InChI Key: WILLJCBWFCKAFV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a tert-butyl group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the tert-butyl and isoindoline groups. Common synthetic routes may include:

    Step 1: Formation of the piperidine ring through cyclization reactions.

    Step 2: Introduction of the tert-butyl group via alkylation reactions.

    Step 3: Attachment of the isoindoline moiety through condensation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL) (3S)-piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Tert-butyl 3

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) (3S)-piperidine-1,3-dicarboxylate

InChI

InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(11-20)17(24)27-21-15(22)13-8-4-5-9-14(13)16(21)23/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m0/s1

InChI Key

WILLJCBWFCKAFV-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.